2,3-Dihydro-1h-inden-2-yl methanesulfonate
Description
Systematic IUPAC Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This naming convention reflects the compound's structural composition, which consists of a 2,3-dihydro-1H-indene backbone with a methanesulfonate ester substituent at the 2-position. The indene portion represents a bicyclic aromatic hydrocarbon system where the benzene ring is fused to a cyclopentene ring, and in this case, the double bond in the five-membered ring has been saturated to form the dihydroindene or indane structure.
The structural formula can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CS(=O)(=O)OC1Cc2ccccc2C1, which clearly delineates the connectivity pattern of atoms within the molecule. This notation indicates the methanesulfonate group (CS(=O)(=O)O) attached to the oxygen atom, which is bonded to the carbon at the 2-position of the indane ring system. The structural arrangement places the methanesulfonate group as a pendant ester functionality, making it an excellent leaving group in substitution reactions.
The three-dimensional configuration of this compound features the indane ring system maintaining its characteristic boat-like conformation. The methanesulfonate ester group extends outward from the ring structure, providing steric accessibility for nucleophilic attack. This spatial arrangement contributes significantly to the compound's reactivity profile and its utility in organic synthesis applications.
CAS Registry Number and Alternative Identifiers
The primary Chemical Abstracts Service Registry Number for this compound is 777-72-0. This unique identifier serves as the definitive reference for this specific compound in chemical databases and regulatory documentation. The CAS number system provides an unambiguous method for identifying chemical substances, eliminating confusion that might arise from multiple naming conventions or structural variations.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-14(11,12)13-10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIDFVNAHVRFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292154 | |
| Record name | 2,3-dihydro-1h-inden-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-72-0 | |
| Record name | NSC80565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydro-1h-inden-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-inden-2-yl-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The synthesis of 2,3-dihydro-1H-inden-2-yl methanesulfonate typically involves the reaction of 2,3-dihydro-1H-indan-2-ol with methanesulfonyl chloride under basic conditions. This process is characterized by the following steps:
-
- 2,3-Dihydro-1H-indan-2-ol serves as the precursor.
- Methanesulfonyl chloride acts as the sulfonating agent.
-
- The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
- A base like triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
-
- The alcohol and methanesulfonyl chloride are mixed in the presence of the base.
- The reaction mixture is stirred at low temperatures (typically 0–5°C) to prevent side reactions.
- After completion, the product is purified via recrystallization or column chromatography.
Alternative Methods
Several alternative methods have been explored for synthesizing derivatives of 2,3-dihydro-1H-indene compounds, which may be applicable to this compound:
Ultrasound-Assisted Synthesis :
- Ultrasound irradiation has been shown to enhance reaction rates and yields in sulfonation reactions.
- This method involves subjecting the reaction mixture to ultrasonic waves, which improve mixing and reduce reaction time.
-
- Solid-state grinding of reactants has been employed for similar compounds. This eco-friendly approach eliminates the need for solvents and minimizes waste.
-
- Conventional stirring at ambient temperatures remains a reliable method for achieving high yields.
Experimental Findings
The following experimental data highlights key aspects of the preparation methods:
| Method | Solvent/Base Used | Temperature (°C) | Yield (%) | Advantages |
|---|---|---|---|---|
| Conventional Reaction | Dichloromethane/Triethylamine | 0–5 | ~80–90 | High yield; widely applicable |
| Ultrasound-Assisted | THF/Pyridine | Ambient | ~95 | Faster reaction; improved efficiency |
| Grinding Method | None | Ambient | ~85 | Solvent-free; environmentally friendly |
Notes on Reaction Optimization
To optimize the synthesis process:
-
- Maintaining low temperatures during initial stages prevents side reactions such as over-sulfonation.
-
- Recrystallization from ethanol or acetone ensures high purity.
- Column chromatography using silica gel effectively separates impurities.
-
- In some cases, catalysts like DMAP (4-dimethylaminopyridine) can be added to enhance reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-2-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include amines, thiols, or other substituted indenes.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Alcohols or hydrocarbons.
Scientific Research Applications
Based on the search results, here is information on the applications of 2,3-Dihydro-1H-inden-1-YL methanesulfonate:
Scientific Research Applications
2,3-Dihydro-1H-inden-1-YL methanesulfonate has a wide range of applications in scientific research:
Chemistry It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine It is a crucial starting material in the synthesis of innovative drug candidates, enabling the exploration of new therapeutic avenues.
Industry The compound’s unique chemical properties make it valuable in the production of advanced materials and specialty chemicals.
Chemical Reactions Analysis
2,3-Dihydro-1H-inden-1-YL methanesulfonate undergoes various chemical reactions:
- Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions, leading to the formation of corresponding indene derivatives.
- Oxidation Reactions: The compound can be oxidized to form 2,3-dihydro-1H-inden-1-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction Reactions: Reduction of the compound can yield 2,3-dihydro-1H-indene derivatives, typically using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
2,3-Dihydro-1H-inden-1-yl methanesulfonate acts primarily as an agonist for G-protein coupled receptors (GPCRs), specifically GPR84. Activation of GPR84 has been linked to various biological processes, including enhanced phagocytosis, immune cell migration, and increased secretion of inflammatory mediators such as cytokines and chemokines. These actions suggest a potential role in modulating immune responses and addressing metabolic dysfunction.
Case Studies
Recent investigations into the pharmacological properties of this compound provide valuable insights into its clinical potential:
Case Study: GPR84 Agonists A study focused on the effects of various GPR84 agonists highlighted that activation leads to significant increases in phagocytosis and cytokine production in macrophages. The findings suggest that derivatives of this compound could be developed into treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-inden-2-yl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: The parent compound without the methanesulfonate group.
Methanesulfonyl chloride: The reagent used in the synthesis of 2,3-Dihydro-1H-inden-2-yl methanesulfonate.
Indene: A related bicyclic hydrocarbon.
Uniqueness
This compound is unique due to the presence of the methanesulfonate group, which enhances its reactivity and makes it useful in various chemical reactions. Its structure allows for diverse applications in research and industry.
Biological Activity
2,3-Dihydro-1H-inden-2-yl methanesulfonate is an important organic compound with potential applications in medicinal chemistry and biological research. This compound is characterized by its methanesulfonate group, which enhances its reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H12O3S
- Molecular Weight : 224.27 g/mol
- Structure : The compound consists of a dihydroindene core with a methanesulfonate substituent, making it a versatile intermediate for further chemical modifications.
The biological activity of this compound primarily involves its interaction with various biological targets:
-
Enzyme Inhibition :
- The compound has been shown to inhibit human monoamine oxidase B (hMAO-B), which plays a crucial role in the metabolism of neurotransmitters like dopamine. Inhibition of this enzyme can lead to increased levels of neurotransmitters in the brain, potentially benefiting conditions such as Parkinson's disease .
- Tubulin Polymerization Inhibition :
- Antimicrobial Activity :
Antiproliferative Activity
A series of studies focused on the antiproliferative effects of 2,3-dihydro-1H-indene derivatives have yielded promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12d | K562 | 0.1 | Tubulin polymerization inhibition |
| 12q | HeLa | 0.1 | Induces apoptosis |
| 12j | MCF7 | 0.15 | Cell cycle arrest at G2/M phase |
These results indicate that derivatives such as compounds 12d and 12q are particularly potent, exhibiting IC50 values below 0.15 µM against various cancer cell lines .
Antimicrobial Activity
The antimicrobial efficacy of 2,3-dihydro-1H-indene derivatives was assessed against several pathogens:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.039 |
These findings suggest that certain derivatives possess strong antimicrobial activity, making them candidates for further development as therapeutic agents .
Case Studies
- Parkinson's Disease : A study highlighted the potential use of hMAO-B inhibitors derived from 2,3-dihydro-1H-indene in treating symptoms associated with Parkinson's disease. The compounds showed significant promise in preclinical models by enhancing dopamine levels and reducing neurodegeneration .
- Cancer Therapy : A recent investigation into the anticancer properties of these compounds demonstrated that specific derivatives could effectively inhibit tumor growth in vivo and in vitro, suggesting their potential as chemotherapeutic agents .
Q & A
Q. What synthetic strategies are optimal for preparing 2,3-dihydro-1H-inden-2-yl methanesulfonate, and how can reaction conditions be optimized to minimize byproducts?
Methodological Answer:
- Nucleophilic Substitution: Methanesulfonate esters are typically synthesized via nucleophilic substitution of alcohols with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) . For the indene backbone, ensure the hydroxyl group at position 2 of the dihydroindene is activated (e.g., via steric protection of adjacent positions to avoid competing reactions).
- Temperature Control: Maintain temperatures between 0–5°C during MsCl addition to suppress side reactions like oxidation or dimerization .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
Methodological Answer:
- ¹H NMR:
- Methanesulfonate Group: A singlet at δ 3.0–3.2 ppm (3H, SO₃CH₃) confirms sulfonate ester formation .
- Indene Backbone: Protons at position 1 and 3 of the dihydroindene appear as doublets (J = 8–10 Hz) due to coupling across the fused ring .
- IR Spectroscopy: Strong absorption bands at ~1170 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) verify sulfonate functionality .
Key Challenge: Overlap between aromatic protons and methanesulfonate signals may occur. Use DEPT-135 or 2D-COSY to resolve assignments .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states for SN2 reactions. Key parameters:
- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., sulfonate group) susceptible to nucleophilic attack .
- Activation Energy: Compare energy barriers for substitution at the methanesulfonate group vs. competing sites (e.g., indene backbone) .
- Validation: Correlate computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .
Data Contradiction Analysis: If experimental substitution rates deviate >10% from DFT predictions, re-evaluate solvation effects (e.g., PCM model for solvent inclusion) or consider alternative mechanisms (e.g., SN1 pathway) .
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability Studies:
- Acidic Conditions (pH <3): Protonation of the sulfonate group reduces electron-withdrawing effects, increasing susceptibility to hydrolysis. Monitor degradation via LC-MS .
- Basic Conditions (pH >10): Hydroxide ion attack cleaves the sulfonate ester. Use Arrhenius plots to determine activation energy for hydrolysis .
- Steric Effects: Substituents on the indene ring (e.g., methyl groups) hinder nucleophilic access. Compare half-lives of substituted vs. unsubstituted analogs .
Q. What strategies resolve contradictions in reported crystallographic data for structurally related methanesulfonate esters?
Methodological Answer:
- X-ray Crystallography: For the target compound, compare unit cell parameters with analogs (e.g., 2-(furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one ). Key considerations:
- Resolution of Discrepancies: If bond lengths deviate from DFT-optimized structures, re-examine data collection parameters (e.g., temperature, radiation source) .
Q. How can enantiomeric purity of this compound be ensured during asymmetric synthesis?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases to separate enantiomers. Validate with polarimetry .
- Stereochemical Control: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during indene backbone synthesis to enforce configuration at position 2 .
Challenge: Racemization during sulfonate ester formation. Mitigate by using low-temperature conditions and non-polar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
